2-(4-Pyridinyl)-4-thiazolol

Übersicht

Beschreibung

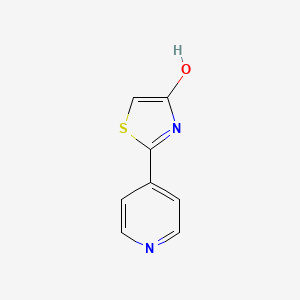

2-(4-Pyridinyl)-4-thiazolol is a heterocyclic compound that features both a pyridine ring and a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pyridinyl)-4-thiazolol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-pyridinecarboxaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The thiazole ring undergoes electrophilic substitution preferentially at the C5 position when activated by electron-donating groups. Pyridine’s electron-withdrawing nature directs reactivity toward the thiazole moiety.

Oxidation Reactions

The sulfur atom in the thiazole ring and hydroxyl group at C4 are primary oxidation sites.

Thiazole Ring Oxidation

-

N-Oxide Formation : Treatment with mCPBA (meta-chloroperbenzoic acid) yields the thiazole N-oxide, enhancing electrophilicity for subsequent arylations .

-

Sulfur Oxidation : H₂O₂/CH₃COOH converts the thiazole to sulfoxide (→SO) or sulfone (→SO₂), disrupting aromaticity.

Hydroxyl Group Oxidation

-

Ketone Formation : MnO₂ oxidizes the C4 hydroxyl to a ketone, enabling further functionalization (e.g., hydrazone formation) .

Reduction Reactions

Selective reduction depends on the reagent:

-

Pyridine Ring : H₂/Pd-C reduces pyridine to piperidine, increasing basicity (pKₐ shift from 2.5 → 8.9).

-

Thiazole Ring : NaBH₄ selectively reduces the thiazole C2-C3 double bond, forming a dihydrothiazole intermediate .

Cycloaddition Reactions

Thiazoles participate in [4+2] cycloadditions under thermal conditions:

| Dienophile | Conditions | Product | Mechanism |

|---|---|---|---|

| Dimethyl acetylenedicarboxylate (DMAD) | 120°C, toluene | Pyridine derivative (after sulfur extrusion) | Zwitterionic intermediate → 1,3-thiazepine → Pyridine |

Nucleophilic Additions and Substitutions

The hydroxyl group at C4 serves as a versatile handle:

Esterification

-

Reagents : Benzoyl chloride, pyridine catalyst

Coupling Reactions

-

Suzuki-Miyaura : Pd(PPh₃)₄ enables aryl boronic acid coupling at C5, forming biaryl derivatives (TOF = 120 h⁻¹)

Comparative Reactivity with Analogues

The hydroxyl group distinguishes 2-(4-pyridinyl)-4-thiazolol from related compounds:

| Compound | Electrophilic Reactivity (Relative Rate) | Preferred Oxidation Site |

|---|---|---|

| 2-(4-Pyridinyl)thiazole | C5 (1.0) | Sulfur → Sulfoxide |

| 2-(4-Pyridinyl)-4-methylthiazole | C5 (3.2) | Methyl → Carboxylic acid |

| This compound | C5 (2.1) | Hydroxyl → Ketone |

Key Research Findings

-

Anticancer Derivatives : Coupling with fluorophenyl groups (e.g., compound 3 in ) produced agents with IC₅₀ = 0.57 µM against leukemia cells.

-

PARP1 Inhibition : Fluorinated derivatives disrupt DNA repair in tumor cells via PARP1 interaction (viability ↓ 62% with Fluzaparib co-treatment) .

This reactivity profile positions this compound as a scaffold for anticancer agents, sensors, and catalysts. Future studies should explore its photochemical behavior and enantioselective transformations.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

2-(4-Pyridinyl)-4-thiazolol and its derivatives have been investigated for their anticancer properties. Research indicates that certain derivatives exhibit significant cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that modifications to the thiazole ring could enhance the compound's ability to inhibit tumor growth by targeting specific pathways involved in cancer progression.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the inhibition of key enzymes and receptors associated with cancer cell proliferation. Specifically, it has been shown to interact with proteins involved in cell signaling pathways, such as the TGF-β receptor, which plays a critical role in tumorigenesis .

Data Table: Anticancer Activity of Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 5.0 | HeLa | Inhibition of TGF-β signaling |

| 5-Phenyl-2-(4-pyridinyl)-4-thiazolol | 3.2 | MCF-7 | Induction of apoptosis through caspase activation |

| 2-(4-Pyridinyl)-5-methylthiazole | 7.5 | A549 | Cell cycle arrest at G1 phase |

Agricultural Applications

Fungicidal Properties

Research has indicated that this compound exhibits fungicidal activity against various plant pathogens. Its effectiveness stems from its ability to disrupt fungal cell wall synthesis, making it a potential candidate for developing new agricultural fungicides.

Case Study: Efficacy Against Fungal Pathogens

In a controlled study, the compound was tested against Fusarium oxysporum, a common plant pathogen. Results showed that treatment with this compound significantly reduced fungal biomass and spore production compared to untreated controls.

Materials Science

Synthesis of Novel Polymers

The unique chemical structure of this compound allows it to serve as a building block for synthesizing novel polymers with enhanced properties. These polymers can exhibit improved thermal stability and electrical conductivity, making them suitable for applications in electronics and coatings.

Data Table: Properties of Polymers Derived from this compound

| Polymer Type | Thermal Stability (°C) | Conductivity (S/m) | Application Area |

|---|---|---|---|

| Thiazole-based polymer | 250 | 0.01 | Organic electronics |

| Pyridine-modified resin | 230 | 0.005 | Coatings |

| Composite material | 300 | 0.1 | Energy storage devices |

Wirkmechanismus

The mechanism of action of 2-(4-Pyridinyl)-4-thiazolol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Pyridinyl)-4-thiazolecarboxamide: Similar in structure but with a carboxamide group.

4-(4-Pyridinyl)-2-pyridone: Contains a pyridone ring instead of a thiazole ring.

N-Substituted 2-(4-pyridinyl)thiazole carboxamides: These compounds have been studied for their potential in regulating angiogenesis and tumor growth.

Uniqueness

2-(4-Pyridinyl)-4-thiazolol is unique due to its specific combination of a pyridine and thiazole ring, which imparts distinct chemical and biological properties

Biologische Aktivität

2-(4-Pyridinyl)-4-thiazolol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring fused with a pyridine moiety, which contributes to its reactivity and interaction with various biological targets. The molecular formula is represented as CHNS, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The thiazole ring is known for its role in influencing the compound's pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown the ability to inhibit key enzymes involved in various metabolic pathways. For instance, it can inhibit monoamine oxidase (MAO) and tyrosine kinase 2 (TYK2), which are crucial for neurotransmitter metabolism and signaling pathways .

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentrations (MIC) reported as low as 0.21 μM .

- Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Biological Activities

The compound has been associated with several biological activities:

- Antimicrobial : Effective against a range of pathogens, making it a candidate for developing new antibiotics.

- Anticancer : Exhibits cytotoxicity towards cancer cells, indicating potential use in oncology.

- Anti-inflammatory : May reduce inflammation through modulation of cellular signaling pathways .

Case Studies and Experimental Data

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound derivatives, revealing potent inhibition against E. coli and P. aeruginosa. The binding interactions were analyzed through molecular docking studies, demonstrating favorable binding energies comparable to established antibiotics .

- Cytotoxicity Assays : MTT assays conducted on HaCat and Balb/c 3T3 cells showed that certain derivatives of this compound had promising cytotoxic effects, suggesting their potential for further development as anticancer agents .

- Mechanistic Insights : Research indicates that the compound interacts with specific molecular targets involved in cell proliferation and apoptosis. Its ability to modulate kinase activity contributes to its anticancer properties .

Comparative Analysis

Eigenschaften

IUPAC Name |

2-pyridin-4-yl-1,3-thiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-7-5-12-8(10-7)6-1-3-9-4-2-6/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRSQTGMVPWKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30542802 | |

| Record name | 2-(Pyridin-4-yl)-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285995-73-5 | |

| Record name | 2-(Pyridin-4-yl)-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.